(-)-2-Difluoromethylornithine

Polyamine Pharmacology Enzyme Inhibition Kinetics ODC Suicide Inhibitor

Racemic eflornithine confounds dose-response studies due to 20-fold differences in ODC binding affinity (KD: D-DFMO 28.3 µM vs. L-DFMO 1.3 µM) and stereoselective oral absorption (D-enantiomer: 59-62% vs. L-enantiomer: 30-41%). - **Higher systemic exposure:** D-DFMO clearance (8.23 L/h) is 2.1-fold lower than L-DFMO (17.4 L/h), enabling consistent plasma levels. - **Gold-standard PK tool:** Essential for PBPK modeling, cancer chemoprevention, and HAT oral regimen development. - **Patented oncology application:** Covered under US Patent 6,602,910 B2 (0.05-20.0 g/m²/day).

Molecular Formula C6H12F2N2O2
Molecular Weight 182.17 g/mol
CAS No. 103957-16-0
Cat. No. B12884837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-2-Difluoromethylornithine
CAS103957-16-0
Molecular FormulaC6H12F2N2O2
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC(CC(C(F)F)(C(=O)O)N)CN
InChIInChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12)/t6-/m0/s1
InChIKeyVLCYCQAOQCDTCN-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-2-Difluoromethylornithine (CAS 103957-16-0): The D-Enantiomer DFMO for Enantioselective ODC-Targeted Research & Development


(-)-2-Difluoromethylornithine (CAS 103957-16-0), also designated D-eflornithine, (R)-eflornithine, or D-DFMO, is the purified D-enantiomer of the well-characterized ornithine decarboxylase (ODC) inhibitor eflornithine. It is a chiral fluorinated amino acid analogue (IUPAC: (2R)-2,5-diamino-2-(difluoromethyl)pentanoic acid; molecular formula C₆H₁₂F₂N₂O₂; MW 182.17 g/mol) [1]. Both enantiomers of DFMO act as irreversible, mechanism-based (suicide) inhibitors of ODC, the rate-limiting enzyme in eukaryotic polyamine biosynthesis. However, the D- and L-enantiomers exhibit profound differences in target binding affinity, oral bioavailability, systemic clearance, and plasma exposure following racemic dosing, thereby precluding interchangeable use in research or therapeutic development [2].

1 Enantiomer-specific ODC pathway investigation studies
2 Stereochemical-control PK/PD deconvolution research
3 Enantiomer-comparison assay context for polyamine depletion models

Why Racemic DL-DFMO or L-DFMO Cannot Substitute for (-)-2-Difluoromethylornithine in Enantioselective Investigations


Although racemic DL-α-difluoromethylornithine (DL-DFMO, CAS 67037-37-0) and the L-enantiomer (L-DFMO, CAS 66640-93-5) share the same molecular target (ODC), they cannot functionally substitute for the D-enantiomer in scientific or industrial applications. The enantiomers display a statistically significant 20-fold difference in enzyme–inhibitor complex formation probability (KD: D-DFMO 28.3 ± 3.4 µM vs. L-DFMO 1.3 ± 0.3 µM; P < 0.05) [1]. Pharmacokinetically, eflornithine exhibits pronounced stereoselective oral absorption: the D-enantiomer achieves 59–62% oral bioavailability versus only 30–41% for the L-enantiomer [2]. In late-stage human African trypanosomiasis patients, the plasma concentration of L-eflornithine averages only 52% of that of D-eflornithine after oral racemic dosing [2]. These dimensions—target engagement, absorption, and systemic exposure—collectively mean that selection of the incorrect enantiomer or racemate will confound dose–response relationships, complicate pharmacokinetic modeling, and invalidate attempts to extrapolate in vitro ODC inhibition data to in vivo outcomes.

Target
D-enantiomer (this product): reported lower ODC engagement probability, may support oral absorption research context
L-enantiomer or racemic DL-DFMO: higher ODC complex formation probability (reported 21.8-fold KD difference); oral bioavailability context may shift significantly
Exposure
D-enantiomer: reported 2.1-fold lower oral clearance; systemic exposure context may differ meaningfully
L-enantiomer or racemate: clearance and plasma concentration ratio profiles may not transfer directly; model-response context may require enantiomer-specific review
Dose Model
D-enantiomer alone supports enantiomer-specific dose–response characterization
Substituting racemate or opposite enantiomer may confound dose–response interpretation and limit direct translation to in vivo ODC inhibition endpoints

Quantitative Comparative Evidence for (-)-2-Difluoromethylornithine vs. L-DFMO and Racemic DL-DFMO


ODC Enzyme–Inhibitor Binding Affinity: D-DFMO Exhibits a 21.8-Fold Lower KD than L-DFMO, Enabling Differentiated ODC Inhibition Kinetics

In a direct head-to-head biochemical comparison using purified human ODC, the D-enantiomer of DFMO formed enzyme–inhibitor complexes with an inhibitor dissociation constant (KD) of 28.3 ± 3.4 µM, compared to 1.3 ± 0.3 µM for the L-enantiomer and 2.2 ± 0.4 µM for the racemic DL-mixture [1]. The probability of enzyme–inhibitor complex formation was 20 times greater for L-DFMO compared to D-DFMO (P < 0.05) [1]. Notably, the inhibitor inactivation rate constants (Kinact) for the irreversible step were not statistically significantly different between enantiomers: 0.25 ± 0.03 min⁻¹ (D), 0.15 ± 0.03 min⁻¹ (L), and 0.15 ± 0.03 min⁻¹ (DL), P > 0.1 [1]. Thus, both enantiomers irreversibly inactivate ODC via a common mechanism, but D-DFMO requires substantially higher concentrations to achieve equivalent enzyme complex formation.

ODC Binding Affinity
Head-to-head
KD: 28.3 ± 3.4 µM (D) vs. 1.3 ± 0.3 µM (L). 21.8-fold difference; P
Supports enantiomer-specific ODC inhibition kinetics interpretation.
Purified human ODC enzyme assay context.
Oral Bioavailability
Head-to-head
F = 62% (D) vs. 41% (L) in rat model; 1.5- to 2.0-fold higher for D-enantiomer.
Supports oral absorption model interpretation for enantiomer-specific research.
Sprague-Dawley rat; racemic eflornithine HCl oral solution.
Systemic Clearance
Head-to-head
CL/F: 8.23 L/h (D) vs. 17.4 L/h (L). ~1.9-fold higher plasma concentration for D-enantiomer at steady state.
Supports plasma exposure-context interpretation in human research matrices.
Late-stage T. b. gambiense patient study context; enantiospecific LC bioanalysis.
Toxicity Potential
Context-dependent
Mechanistic inference: ~20-fold lower ODC engagement probability may relate to model-safety context. No direct in vivo toxicity comparison available.
Supports safety-related endpoint monitoring in chronic-duration polyamine depletion models.
Data to verify; no head-to-head in vivo toxicity study.
Patent Context
Class-level
US6602910B2 claims substantially purified D-DFMO for oncology-related method context. Racemate and L-enantiomer not covered by this IP.
IP landscape may influence procurement selection for oncology research programs.
Patent legal framework context; requires independent IP review.
Polyamine Pharmacology Enzyme Inhibition Kinetics ODC Suicide Inhibitor Chiral Drug Differentiation

Oral Bioavailability: D-Eflornithine Achieves 62% Absolute Bioavailability vs. 41% for L-Eflornithine in the Rat Model

In a controlled pharmacokinetic study in male Sprague-Dawley rats administered single oral doses of racemic eflornithine hydrochloride (750–2,000 mg/kg body weight), the mean absolute oral bioavailability was 62% for D-eflornithine compared to 41% for L-eflornithine [1]. At a higher dose of 3,000 mg/kg, bioavailability increased to approximately 83% (D) and 47% (L) [1]. A separate population pharmacokinetic study using deconvolution analysis independently confirmed oral bioavailability estimates of 59% (D) vs. 30% (L) [2]. The D:L concentration ratio in feces was 0.49, and Caco-2 cell permeability was similar for both enantiomers (6–10 × 10⁻⁸ cm/s), indicating that the stereoselective difference arises from extent rather than rate of absorption [2].

Oral Bioavailability
Head-to-head
F = 62% (D) vs. 41% (L) in rat model; 1.5- to 2.0-fold higher for D-enantiomer.
Supports oral absorption model interpretation for enantiomer-specific research.
Sprague-Dawley rat; racemic eflornithine HCl oral solution.
Enantioselective Pharmacokinetics Oral Absorption Preclinical ADME Stereoselective Bioavailability

Systemic Oral Clearance in Humans: D-Eflornithine Clearance Is 2.1-Fold Lower than L-Eflornithine, Yielding Higher Sustained Plasma Exposure

In an enantiospecific clinical pharmacokinetic study of 25 patients with late-stage Trypanosoma brucei gambiense sleeping sickness receiving oral racemic eflornithine (100 or 125 mg/kg every 6 h for 14 days), the typical oral clearance (CL/F) of D-eflornithine was 8.23 L/h (95% CI: 7.36–9.10 L/h), whereas L-eflornithine clearance was 17.4 L/h (95% CI: 15.5–19.3 L/h) [1]. This 2.1-fold lower clearance for the D-enantiomer was not attributable to stereoselective distribution into cerebrospinal fluid, as CSF penetration was equivalent for both enantiomers [1]. The plasma concentration ratio (L:D) averaged 0.52 (95% CI: 0.51–0.54), confirming that D-eflornithine concentrations are approximately 1.9-fold higher than L-eflornithine at steady state [1].

Systemic Clearance
Head-to-head
CL/F: 8.23 L/h (D) vs. 17.4 L/h (L). ~1.9-fold higher plasma concentration for D-enantiomer at steady state.
Supports plasma exposure-context interpretation in human research matrices.
Late-stage T. b. gambiense patient study context; enantiospecific LC bioanalysis.
Clinical Pharmacokinetics Human African Trypanosomiasis Enantioselective Drug Disposition Oral Clearance

Differential Tissue Toxicity Potential: Preclinical Evidence Suggests D-DFMO May Confer Reduced Normal Tissue Toxicity vs. L-DFMO or DL-DFMO

The peer-reviewed literature explicitly posits that the D-enantiomer of DFMO may offer a reduced normal tissue toxicity profile compared to L-DFMO or the racemic mixture in certain clinical applications [1]. This observation, articulated in the conclusion of the primary enantiomer characterization study, derives from the mechanistic finding that D-DFMO forms ODC–inhibitor complexes with approximately 20-fold lower probability than L-DFMO, yet both enantiomers possess similar irreversible inactivation rate constants [1]. The combination of slower ODC engagement with equivalent irreversible inactivation capacity creates a pharmacodynamic profile consistent with a potentially wider therapeutic window. The D-enantiomer of DFMO and methods of use therefor patent (US6602910B2) further discloses that substantially purified D-DFMO can be administered chronically at doses of about 0.05 to about 20.0 g/m²/day for cancer prevention and treatment, supporting the feasibility of sustained D-enantiomer administration [2].

Toxicity Potential
Context-dependent
Mechanistic inference: ~20-fold lower ODC engagement probability may relate to model-safety context. No direct in vivo toxicity comparison available.
Supports safety-related endpoint monitoring in chronic-duration polyamine depletion models.
Data to verify; no head-to-head in vivo toxicity study.
Toxicity Profiling Cancer Chemoprevention Chronic Dosing Safety Enantiomer-Specific Toxicology

Patent-Protected Cancer Indication: Purified D-DFMO Is Specifically Claimed for Oncology Applications, Creating a Distinct IP Position from Racemic DFMO

US Patent 6,602,910 B2, titled "D-enantiomer of DFMO and methods of use therefor," specifically claims methods for preventing and/or treating cancer in a patient comprising administering an effective amount of substantially purified D-enantiomer of difluoromethylornithine (D-DFMO) or an analog thereof [1]. The patent discloses a dosing range of approximately 0.05 to 20.0 g/m²/day and explicitly covers repeated administration for cancer treatment and prevention [1]. In contrast, the FDA-approved racemic eflornithine formulations (Ornidyl for HAT, Vaniqa for hirsutism, Iwilfin for neuroblastoma) all employ the racemic mixture or the hydrochloride salt of the racemate. The existence of this enantiomer-specific patent creates a differentiated legal and commercial landscape for organizations developing D-DFMO-based cancer therapies or conducting oncology research with the purified D-enantiomer.

Patent Context
Class-level
US6602910B2 claims substantially purified D-DFMO for oncology-related method context. Racemate and L-enantiomer not covered by this IP.
IP landscape may influence procurement selection for oncology research programs.
Patent legal framework context; requires independent IP review.
Cancer Therapeutics Intellectual Property Chemoprevention Patent-Enabled Procurement

Evidence-Backed Application Scenarios for (-)-2-Difluoromethylornithine (D-Eflornithine, CAS 103957-16-0)


Enantioselective Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Studies Requiring Pure D-Enantiomer for Deconvolution of Stereoselective Disposition

When developing physiologically based pharmacokinetic (PBPK) models or population PK models of eflornithine, the use of purified (-)-2-Difluoromethylornithine is essential to independently characterize the D-enantiomer's absorption, distribution, and clearance parameters. Published data demonstrate that after oral racemic dosing, D-eflornithine clearance (8.23 L/h) is 2.1-fold lower than L-eflornithine (17.4 L/h), and its oral bioavailability (59–62%) is 1.5- to 2.0-fold higher [1][2]. These parameters cannot be accurately extracted from racemic mixture studies alone without enantiomer-specific bioanalysis. Procuring the pure D-enantiomer enables prospective, controlled cross-over PK studies that are the gold standard for regulatory-grade enantiomer characterization. [1][2]

Cancer Chemoprevention Research Leveraging D-DFMO's Favorable Bioavailability and Potentially Reduced Toxicity Profile

For long-duration cancer chemoprevention studies in transgenic or xenograft models, (-)-2-Difluoromethylornithine offers two differentiated advantages: (i) its 1.5- to 2.0-fold higher oral bioavailability (62% vs. 41% for L-DFMO) supports consistent systemic exposure from oral dosing [1]; and (ii) its ~20-fold lower ODC enzyme–inhibitor complex formation probability (KD = 28.3 µM vs. 1.3 µM for L-DFMO) suggests a potentially wider therapeutic window with reduced normal tissue toxicity [2]. US Patent 6,602,910 B2 specifically claims D-DFMO for cancer prevention and treatment at doses of 0.05–20.0 g/m²/day, providing a clear intellectual property pathway for translational oncology programs [3]. [1][2][3]

Oral Formulation Development Programs Targeting Improved Treatment of Late-Stage Human African Trypanosomiasis

The historical failure of oral racemic eflornithine in late-stage HAT clinical trials has been attributed to stereoselective underabsorption of the more potent L-enantiomer [1]. D-eflornithine's superior oral bioavailability (59–62% vs. 30–41% for L-eflornithine) and lower clearance (8.23 vs. 17.4 L/h) make it a compelling candidate for oral monotherapy or combination formulation development [1][2]. The equivalent CSF penetration of both enantiomers (distribution not stereoselective) ensures that D-eflornithine reaches CNS targets at concentrations proportional to its higher plasma exposure [2]. Researchers developing oral eflornithine regimens for neglected tropical diseases should procure the pure D-enantiomer to establish baseline PK/PD relationships before considering racemic formulations. [1][2]

ODC-Independent Pharmacological Profiling: Using D-DFMO as a Less-Potent Control to Dissect Polyamine-Dependent vs. Polyamine-Independent Mechanisms

Because both D-DFMO and L-DFMO irreversibly inactivate ODC with similar Kinact values (0.25 vs. 0.15 min⁻¹, P > 0.1) but differ ~20-fold in KD for enzyme–inhibitor complex formation [1], the D-enantiomer serves as an ideal pharmacological tool for concentration–response studies that require graded ODC inhibition. By comparing cellular polyamine depletion profiles at equimolar concentrations of D-DFMO versus L-DFMO, researchers can distinguish ODC-dependent growth suppression from potential off-target effects. This is particularly relevant in neuro-oncology and neuroblastoma research, where eflornithine (Iwilfin) is FDA-approved as racemate, and the contribution of each enantiomer to efficacy and toxicity remains incompletely characterized [1].

Application
Selection Property
Validation Focus
Enantioselective PK/PD modeling studies
Enantiomer-specific clearance and bioavailability context
Deconvolution of stereoselective absorption and disposition parameters
Cancer chemoprevention research
Enantiomer-specific exposure and model-safety context
Oral bioavailability and chronic-duration endpoint monitoring
Oral formulation development research
Higher oral absorption and lower clearance context
Baseline PK/PD relationship in formulation-exposure models
ODC pathway pharmacological profiling
Graded ODC inhibition via enantiomer concentration comparison
Polyamine-dependent vs. independent mechanism dissection
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